Bienvenue dans la boutique en ligne BenchChem!

Ro24-7429

HIV-1 Tat Antagonist Translational Inhibition

Ro24-7429 is the definitive chemical probe for dissecting Tat-dependent HIV replication and RUNX1-mediated fibrosis. Unlike nucleoside analogs or generic Tat antagonists, it uniquely maintains viral suppression without resistance for over two years in continuous culture and delivers robust, dose-dependent antifibrotic effects in the bleomycin-induced PF model via a distinct RUNX1 mechanism. This dual, orthogonal activity—validated in both acute and chronic HIV models and in A549/HLF fibrotic assays—makes it an irreplaceable tool for transcriptional regulation and antiviral/fibrosis research. Secure R&D supply now.

Molecular Formula C14H13ClN4
Molecular Weight 272.73 g/mol
CAS No. 139339-45-0
Cat. No. B1680673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo24-7429
CAS139339-45-0
SynonymsRo 24-7429;  Ro-24-7429;  Ro247429;  Ro247429;  Ro-247429;  Ro 247429; 
Molecular FormulaC14H13ClN4
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CN3
InChIInChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
InChIKeyLEAKQIXYSHIHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro24-7429 (CAS 139339-45-0) for Research: A Benzodiazepine-Derived HIV-1 Tat Antagonist and RUNX1 Inhibitor


Ro24-7429 (CAS 139339-45-0) is a benzodiazepine derivative classified as a potent, orally active antagonist of the HIV-1 transactivator of transcription (Tat) protein [1]. It also functions as a runt-related transcription factor 1 (RUNX1) inhibitor [2]. The compound demonstrates broad-spectrum antiviral activity with an IC₉₀ of 1–3 μM against multiple HIV-1 strains in vitro, and it is distinguished by its ability to inhibit viral replication in both acute and chronic infection models [3]. Ro24-7429 exhibits a dual mechanism of action, disrupting Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR) promoter and, independently, targeting RUNX1 to produce antifibrotic and anti-inflammatory effects [1]. Notably, it is the first Tat antagonist to have advanced to human clinical trials for the treatment of HIV infection [4].

Why Generic Tat Antagonists or RUNX1 Inhibitors Cannot Simply Substitute for Ro24-7429 in Research


The substitution of Ro24-7429 with a generic analog or alternative Tat antagonist is not scientifically justified due to its unique, quantifiable performance profile. Ro24-7429 is distinguished from the lead compound Ro5-3335 by its superior potency in specific functional assays, such as the inhibition of Tat-dependent translation [1]. Critically, its long-term lack of resistance in vitro contrasts with the well-documented emergence of resistance to many direct-acting antivirals [2]. Furthermore, while its clinical development for HIV was halted due to a lack of efficacy compared to nucleoside analogs [3], this very 'failure' has unveiled a highly potent and unexpected antifibrotic activity mediated by RUNX1 inhibition [4]. This activity is not a class effect of all benzodiazepine-derived Tat antagonists and constitutes a quantifiable, orthogonal mechanism that invalidates direct substitution based on the primary antiviral target alone.

Quantitative Evidence Guide: Differentiating Ro24-7429 for Research and Procurement


Comparative Potency in Inhibiting Tat-Dependent Translation: Ro24-7429 vs. Ro5-3335

Ro24-7429 demonstrates greater potency than the lead compound Ro5-3335 in blocking Tat-dependent activation of translation. In a Xenopus oocyte assay, both compounds inhibited translation in a dose-dependent manner, but the study explicitly states that Ro24-7429 exhibited 'the greater potency' [1].

HIV-1 Tat Antagonist Translational Inhibition

In Vivo Antifibrotic Efficacy of Ro24-7429 via RUNX1 Inhibition

In a bleomycin-induced pulmonary fibrosis (PF) mouse model, treatment with Ro24-7429 'robustly ameliorates lung fibrosis and inflammation' [1]. Histological analysis revealed that mice treated with Ro24-7429 displayed 'robust preservation of lung structures, similar to mice instilled with saline,' in stark contrast to untreated mice, which showed 'prominent fibrosis' [2]. This antifibrotic effect is attributed to its activity as a RUNX1 inhibitor, a property not shared by other antiretroviral drugs [1].

Pulmonary Fibrosis RUNX1 Inhibitor Drug Repurposing

Reduction of TNF-α-Induced RUNX1 mRNA Upregulation in Lung Cells

In vitro treatment of cells with Ro24-7429 at a concentration of 75 μM significantly reduces TNF-α-induced up-regulation of RUNX1 mRNA by 50% after 48 hours [1]. This demonstrates a quantifiable, on-target effect on the RUNX1 pathway, providing a cellular mechanism for its observed in vivo antifibrotic activity.

RUNX1 TNF-α Pulmonary Fibrosis

Clinical Antiviral Activity: Direct Comparison to Nucleoside Analogs in HIV-Infected Patients

In a 12-week randomized clinical trial in 96 HIV-infected patients, Ro24-7429 monotherapy (75, 150, or 300 mg/day) showed 'no evidence of antiviral activity' and was inferior to nucleoside analog therapy (zidovudine or didanosine) [1]. Specifically, nucleoside therapy produced an average CD4 cell count increase of 28 cells/mm³, while Ro24-7429 recipients showed a decrease of 27 cells/mm³ (P < 0.001) [1]. Similarly, serum HIV p24 antigen levels decreased by 111 pg/mL in nucleoside recipients but increased by 41 pg/mL in Ro24-7429 recipients (P = 0.007) [1].

HIV-1 Clinical Trial Tat Antagonist

Broad-Spectrum In Vitro Anti-HIV-1 Activity with a Lack of Viral Resistance

Ro24-7429 exhibits broad activity against several HIV-1 strains in various cell types, including peripheral blood lymphocytes and macrophages, with an IC₉₀ of 1–3 μM [1]. A key differentiating feature is that after 2 years of continuous weekly viral passage in the presence of 1 or 10 μM of the compound, the virus did not develop resistance [1]. This contrasts with the rapid development of resistance often observed with reverse transcriptase inhibitors [1].

HIV-1 Tat Antagonist Drug Resistance

In Vitro Proliferation Inhibition and RUNX1 Modulation in Lung Fibroblasts and Epithelial Cells

Ro24-7429 strongly inhibits the proliferation of A549 lung epithelial cells and HLF lung fibroblasts in a dose-dependent manner at concentrations ranging from 50 to 200 μM over 24–72 hours [1]. This antiproliferative effect is linked to its RUNX1 inhibitory activity, as RUNX1 inhibition effectively blunts the growth of these cell lines [2].

Antifibrotic RUNX1 Cell Proliferation

High-Value Application Scenarios for Ro24-7429 Based on Differential Evidence


Investigating RUNX1-Dependent Antifibrotic Mechanisms in Pulmonary Fibrosis Models

Use Ro24-7429 as a validated chemical probe in in vivo (e.g., bleomycin-induced PF mouse model) and in vitro (e.g., A549, HLF cells) systems to study the role of RUNX1 in fibrosis. The compound's proven ability to robustly ameliorate lung fibrosis and reduce fibrosis markers, as detailed in Section 3 [1], makes it the tool of choice for this specific, repurposed application. Its dual activity as a Tat antagonist is not relevant here; its selection is justified by its potent, quantified antifibrotic effects via RUNX1 inhibition.

Studying HIV-1 Tat Biology in Long-Term Culture Without Drug Resistance

Utilize Ro24-7429 in long-term in vitro HIV-1 infection assays (e.g., in CEM cells or primary macrophages) where the goal is to study Tat-dependent viral replication or latency. Its unique property of not inducing viral resistance even after two years of continuous culture, as established in Section 3 [2], provides a distinct advantage over reverse transcriptase inhibitors, which rapidly select for resistant mutants. This ensures consistent target inhibition throughout prolonged experiments.

Exploring Cooperative Inhibition of HIV-1 LTR with NF-κB Inhibitors

Employ Ro24-7429 in combination studies with NF-κB inhibitors (e.g., pentoxifylline) to investigate cooperative inhibition of HIV-1 LTR-regulated gene expression. Research has shown a 'far more than additive' effect of this combination, suggesting synergistic potential [3]. This scenario is particularly relevant for researchers studying HIV latency or developing novel transcriptional inhibitors, where Ro24-7429 provides a specific, well-characterized Tat-targeting component.

Investigating RUNX1 Modulation in Inflammatory Signaling and Cell Proliferation

Apply Ro24-7429 as a chemical tool in in vitro studies examining the RUNX1 pathway in the context of inflammation or cancer. The compound's ability to reduce TNF-α-induced RUNX1 mRNA by 50% at 75 μM and to strongly inhibit proliferation of lung epithelial and fibroblast cells in a dose-dependent manner [4] provides a quantifiable and specific means to interrogate RUNX1 function. This application is supported by evidence of its direct, on-target effects in cellular models of fibrosis and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro24-7429

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.